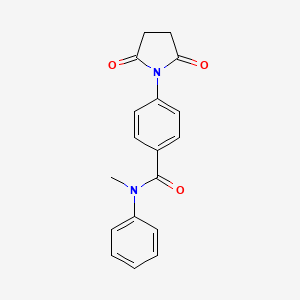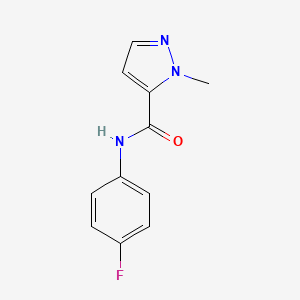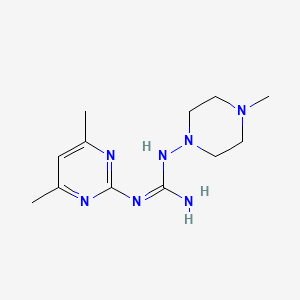![molecular formula C15H24N2O B5478092 1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea](/img/structure/B5478092.png)
1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a phenyl group substituted with a butan-2-yl group and a tert-butyl group attached to the urea moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea typically involves the reaction of 4-(Butan-2-yl)aniline with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(Butan-2-yl)aniline+tert-butyl isocyanate→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be optimized to enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: 1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or nitrating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted phenylureas.
科学的研究の応用
1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- 1-[4-(tert-Butyl)phenyl]-3-tert-butylurea
- 1-[4-(Butan-2-yl)phenyl]-3-methylurea
- 1-[4-(Butan-2-yl)phenyl]-3-ethylurea
Comparison: Compared to similar compounds, 1-[4-(Butan-2-yl)phenyl]-3-tert-butylurea may exhibit unique properties due to the presence of both the butan-2-yl and tert-butyl groups. These structural features can influence its reactivity, stability, and potential applications. For example, the tert-butyl group may provide steric hindrance, affecting the compound’s interaction with other molecules.
特性
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-tert-butylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-6-11(2)12-7-9-13(10-8-12)16-14(18)17-15(3,4)5/h7-11H,6H2,1-5H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUZMQXMBBEUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(sec-butyl)-2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetamide](/img/structure/B5478017.png)

![[1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5478036.png)

![2-[5-(2-Fluoro-phenyl)-tetrazol-2-yl]-1-(3-methyl-piperidin-1-yl)-ethanone](/img/structure/B5478065.png)
![N-(4-{1-[(4-TERT-BUTYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-YL)ACETAMIDE](/img/structure/B5478069.png)
![4-(4-methoxy-3-methylbenzyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5478073.png)
![N-[(3-isobutylisoxazol-5-yl)methyl]-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5478078.png)


![3-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}phenol](/img/structure/B5478101.png)

![2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5478120.png)
![4-(hydroxymethyl)-1-{5-methyl-6-[(2-methyl-3-pyridinyl)oxy]-4-pyrimidinyl}-4-azepanol](/img/structure/B5478127.png)
